molecular formula C11H12O2 B2792162 (E)-5-phenylpent-3-enoic acid CAS No. 78906-03-3

(E)-5-phenylpent-3-enoic acid

Cat. No.: B2792162
CAS No.: 78906-03-3
M. Wt: 176.215
InChI Key: VWWLQJZGLBUHNN-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-Phenylpent-3-enoic acid is an organic compound characterized by a phenyl group attached to a pent-3-enoic acid chain. This compound is notable for its conjugated double bond system, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-phenylpent-3-enoic acid typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of phenyl-substituted alkenes or the use of Grignard reagents to introduce the phenyl group. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (E)-5-Phenylpent-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(E)-5-Phenylpent-3-enoic acid is utilized in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (E)-5-phenylpent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bond system allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: (E)-5-Phenylpent-3-enoic acid is unique due to its extended carbon chain and conjugated double bond system, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

(E)-5-phenylpent-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWLQJZGLBUHNN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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